3-[4-(Dimethylamino)-2-methoxyphenyl]-2-benzofuran-1(3H)-one
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Overview
Description
3-[4-(Dimethylamino)-2-methoxyphenyl]-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 3-[4-(Dimethylamino)-2-methoxyphenyl]-2-benzofuran-1(3H)-one involves several steps. One common method includes the condensation of polylithiated intermediates with methyl 4-dimethylaminobenzoate or methyl 4-methoxybenzoate, followed by acid cyclization . This process requires precise reaction conditions, including the use of lithium diisopropylamide as a base and controlled temperatures to ensure the formation of the desired product.
Chemical Reactions Analysis
3-[4-(Dimethylamino)-2-methoxyphenyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(Dimethylamino)-2-methoxyphenyl]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)-2-methoxyphenyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial properties .
Comparison with Similar Compounds
3-[4-(Dimethylamino)-2-methoxyphenyl]-2-benzofuran-1(3H)-one can be compared with other benzofuran derivatives, such as:
- 3-[4-(Dimethylamino)phenyl]-5-(4-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-D]isoxazole-4,6(3H,5H)-dione
- 3-{4-[4-dimethylamino-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-one
These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the dimethylamino and methoxy groups in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
62633-22-1 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-[4-(dimethylamino)-2-methoxyphenyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H17NO3/c1-18(2)11-8-9-14(15(10-11)20-3)16-12-6-4-5-7-13(12)17(19)21-16/h4-10,16H,1-3H3 |
InChI Key |
XNRPPIYOPDZVKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C2C3=CC=CC=C3C(=O)O2)OC |
Origin of Product |
United States |
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